4-Chlorononanoic acid, methyl ester is an organic compound with the molecular formula CHClO and a molecular weight of approximately 206.71 g/mol. This compound is characterized by a chlorinated nonanoic acid structure, where the chlorine atom is attached to the fourth carbon of the nonanoic acid chain. The compound exists as a colorless to pale yellow liquid with distinct chemical properties that make it relevant in various chemical applications.
Several methods can be employed to synthesize 4-chlorononanoic acid, methyl ester:
4-Chlorononanoic acid, methyl ester has potential applications in:
Several compounds share structural similarities with 4-chlorononanoic acid, methyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chlorohexanoic acid, methyl ester | CHClO | Shorter carbon chain; less hydrophobic |
| Nonanoic acid, methyl ester | CHO | No chlorine; primarily used in fragrances |
| 9-Chlorononanoic acid | CHClO | Chlorine at different position; potential different reactivity |
| Decanoic acid, methyl ester | CHO | Longer carbon chain; used in food applications |
The uniqueness of 4-chlorononanoic acid, methyl ester lies in its specific chlorination at the fourth carbon position, which may impart distinct physicochemical properties compared to its analogs. This characteristic could influence its reactivity and potential applications in various fields such as materials science and biochemistry.
The systematic name 4-chlorononanoic acid, methyl ester follows IUPAC guidelines:
The compound’s CAS Registry Number is R309407, and its InChIKey is AUDYGYBWPDASRR-UHFFFAOYSA-N, which uniquely identifies its stereochemical and structural features.
The molecule adopts a zigzag conformation typical of aliphatic chains, with the chlorine atom introducing steric and electronic effects. Key geometric parameters include:
Conformational flexibility arises from rotation around C–C single bonds, particularly between C3–C4 (near the chlorine) and C8–C9 (adjacent to the ester). Computational models suggest the antiperiplanar conformation minimizes steric clashes between the chlorine and ester groups.
IR peaks for 4-chlorononanoic acid, methyl ester are characteristic of esters and alkyl chlorides:
¹H NMR (CDCl₃):
¹³C NMR (CDCl₃):